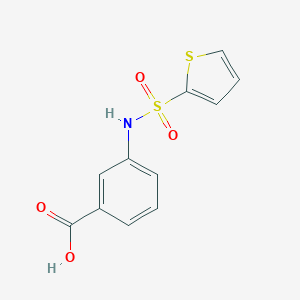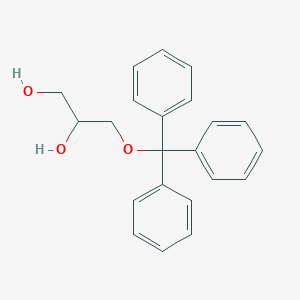
3-Trityloxypropane-1,2-diol
概要
説明
3-Trityloxypropane-1,2-diol is a chemical compound that has not been extensively studied . The molecule contains a total of 49 bonds, including 27 non-H bonds, 18 multiple bonds, 7 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 aliphatic ether .
Synthesis Analysis
The synthesis of similar compounds, such as 1,2-diols, involves reactions like the addition of lithiated epoxides to boronates to create syn-1,2-diols . Another method involves the synthesis of bis(propane-1,2-diol)-terminated polydimethylsiloxanes (PDMSs) from α,ω-hydroxyl PDMS .Molecular Structure Analysis
The molecular structure of this compound includes various types of bonds and functional groups. It contains 27 non-H bonds, 18 multiple bonds, 7 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 2 hydroxyl groups, 1 primary alcohol, 1 secondary alcohol, and 1 aliphatic ether .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as trityl moieties, have been studied. Trityl cations have been used in various chemical reactions, including hydride abstraction reactions . Another study discussed the cleavage of vicinal glycols to aldehydes and ketones by the action of lead tetraacetate (Pb(OAc)4) or periodic acid (HIO4) .科学的研究の応用
1. Synthesis and Chemical Reactions
3-Trityloxypropane-1,2-diol is involved in a range of chemical synthesis and reactions. One significant application is in stereoselective aldol reactions, as demonstrated by Marumoto, Kogen, and Naruto (1998), who achieved high yields of anti-1,2-diols from the lithium enolate of tert-butyl malonate reacting with various α-alkoxy aldehydes, including 2-trityloxypropanal, under zinc chloride presence (Marumoto, Kogen, & Naruto, 1998).
2. Reactivity with Aldehydes
Investigations into the reactivity of this compound with aldehydes have been conducted. Bubb, Berthon, and Kuchel (1995) studied Tris buffer reactivity with low-molecular-weight aldehydes, revealing insights into the chemical interactions and product formations in such reactions (Bubb, Berthon, & Kuchel, 1995).
3. Biochemical Studies
Biochemical studies involving this compound include the work by Challis and Yousaf (1991), who examined the decomposition of 2-bromo-2-nitropropane-1,3-diol in aqueous base, leading to insights into the breakdown products and decomposition pathways (Challis & Yousaf, 1991).
4. Microbial Production and Biotechnology
In biotechnology, diols such as this compound are of interest due to their potential applications. Zeng and Sabra (2011) reviewed the microbial production of diols, emphasizing their applications as platform chemicals in various industries (Zeng & Sabra, 2011).
特性
IUPAC Name |
3-trityloxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c23-16-21(24)17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23-24H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIMHXTXZQKJIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-allyl(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B359484.png)
![2-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B359489.png)
amine](/img/structure/B359490.png)
![4-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B359492.png)

![7-amino-3-{[(4-chlorophenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B359512.png)
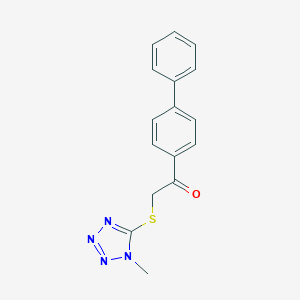
![4-(5-{[2-(5-chloro-2-hydroxyanilino)-2-oxoethyl]sulfanyl}-1H-tetraazol-1-yl)benzoic acid](/img/structure/B359522.png)
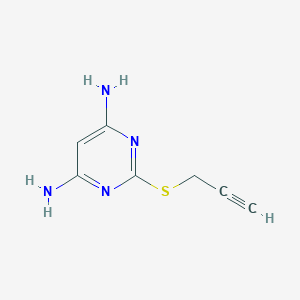
![{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine](/img/structure/B359544.png)

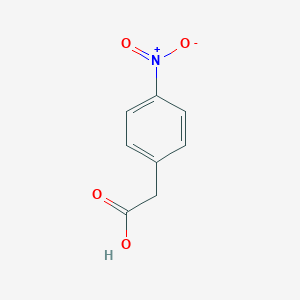
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B359596.png)
